

An In-depth Technical Guide to Rhenium Trioxide (ReO₃)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rhenium trioxide	
Cat. No.:	B073748	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Rhenium Trioxide** (ReO₃), a compound with unique properties that make it a subject of significant interest in materials science and catalysis. This document details its fundamental chemical and physical characteristics, experimental protocols for its synthesis and characterization, and visual representations of its structural and procedural aspects.

Core Chemical and Physical Properties

Rhenium Trioxide, with the chemical formula ReO₃, is an inorganic compound also known as Rhenium(VI) oxide.[1][2][3] It is a red solid with a metallic luster, resembling copper in appearance.[1] The molar mass of ReO₃ is 234.205 g/mol .[1][2] Other sources may round this to 234.21 g/mol .[4][5]

A summary of the key quantitative data for **Rhenium Trioxide** is presented in Table 1 for easy reference and comparison.

Property	Value	References
Chemical Formula	ReO₃	[1][2][3]
Molar Mass	234.205 g/mol	[1][2]
Appearance	Deep red crystals with a metallic lustre	[1]
Density	6.92 g/cm ³	[1]
Melting Point	400 °C (decomposes)	[1]
Crystal Structure	Primitive cubic	[1][6]
Space Group	Pm-3m (No. 221)	[6]
Lattice Parameter (a)	3.742 Å (374.2 pm)	[1]
Magnetic Susceptibility (χ)	+16.0·10 ⁻⁶ cm ³ /mol	[1]
Refractive Index (n_D)	1.68	[1]

Crystal and Electronic Structure

Rhenium Trioxide crystallizes in a primitive cubic unit cell.[1][6] Its structure is similar to that of perovskite (ABO₃) but lacks the large A cation at the center of the unit cell.[1][7] Each rhenium atom is octahedrally coordinated by six oxygen atoms, and these ReO₆ octahedra share corners to form a three-dimensional network.[1][6]

Unlike most metal oxides which are insulators, ReO₃ exhibits high electronic conductivity, comparable to that of some metals.[8][9] This metallic behavior arises from the overlap of the rhenium 5d and oxygen 2p orbitals, leading to the formation of a partially filled conduction band.[9][10]

Experimental Protocols

Several methods have been reported for the synthesis of ReO₃. The choice of method can influence the morphology and purity of the final product.

Method 1: Reduction of Rhenium(VII) Oxide

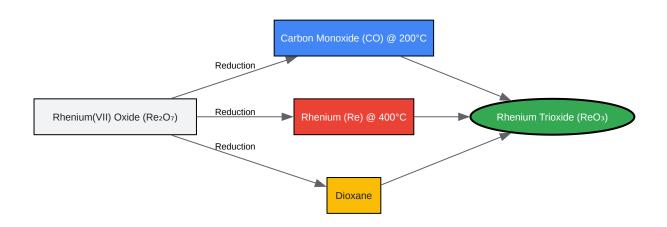
A common laboratory-scale synthesis involves the reduction of Rhenium(VII) oxide (Re2O7).

- Reactants: Rhenium(VII) oxide (Re₂O₇) and a reducing agent such as carbon monoxide
 (CO) or elemental rhenium (Re).[1]
- Procedure with Carbon Monoxide:
 - Place Re₂O₇ in a suitable reaction vessel.
 - Heat the vessel to 200 °C.
 - Introduce a stream of carbon monoxide gas over the heated Re₂O₇.[1]
 - The reaction proceeds according to the equation: Re₂O₇ + CO → 2 ReO₃ + CO₂.[1]
- Procedure with Elemental Rhenium:
 - Mix Re₂O₇ with elemental rhenium powder.
 - Heat the mixture to 400 °C in an inert atmosphere or under vacuum.
 - The reaction is: 3 Re₂O₇ + Re → 7 ReO₃.[1]
- Alternative Reducing Agent: Dioxane can also be used to reduce Re₂O₇.[1]

Method 2: Physical Vapor Transport for Nanowire Synthesis

Highly crystalline ReO₃ nanowires can be synthesized via a physical vapor transport method.

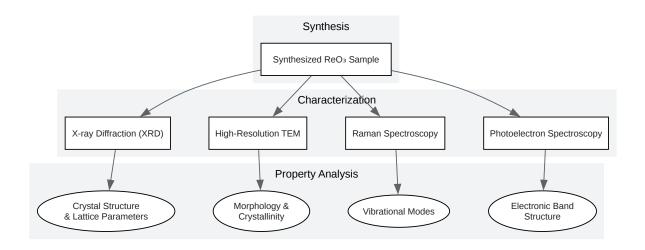
- Precursor: ReO₃ powder.
- Procedure:
 - Place the ReO₃ powder in a tube furnace.
 - Heat the furnace to 300 °C at atmospheric pressure.[11]
 - The ReO₃ sublimes and is transported by a carrier gas to a cooler region of the furnace where it deposits as nanowires.[11]



Standard solid-state characterization techniques are employed to verify the structure, purity, and properties of synthesized ReO₃.

- X-ray Diffraction (XRD): Used to confirm the cubic crystal structure and determine the lattice parameters.
- High-Resolution Transmission Electron Microscopy (HRTEM): Provides detailed information about the crystal structure and morphology, especially for nanomaterials.[11]
- Raman Spectroscopy: Can be used to identify the characteristic vibrational modes of the Re-O bonds.
- Photoelectron Spectroscopy (PES): Techniques like soft X-ray and hard X-ray PES are used to investigate the electronic band structure.[8]

Logical Relationships and Workflows


The following diagrams illustrate key conceptual relationships and experimental workflows related to **Rhenium Trioxide**.

Click to download full resolution via product page

Caption: Synthesis pathways for **Rhenium Trioxide** from Rhenium(VII) Oxide.

Click to download full resolution via product page

Caption: Experimental workflow for the characterization of **Rhenium Trioxide**.

Applications and Significance

Rhenium Trioxide's unique combination of a simple crystal structure and high metallic conductivity makes it a model system for studying electronic transport in oxides.[12] It also finds applications as a catalyst in organic synthesis, for example, in the reduction of amides.[1] Furthermore, its ability to intercalate ions like lithium has been explored. The properties of ReO₃ are of interest in the development of advanced materials for electronics and catalysis.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rhenium trioxide - Wikipedia [en.wikipedia.org]

- 2. Rhenium trioxide | O3Re | CID 102110 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WebElements Periodic Table » Rhenium » rhenium trioxide [webelements.com]
- 4. Rhenium(VI) oxide Rhenium trioxide 1314-28-9 [sigmaaldrich.com]
- 5. Cas 1314-28-9,RHENIUM (VI) OXIDE | lookchem [lookchem.com]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Perovskite-related ReO3-type structures PMC [pmc.ncbi.nlm.nih.gov]
- 8. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]
- 9. chemicalstructure.wordpress.com [chemicalstructure.wordpress.com]
- 10. escholarship.org [escholarship.org]
- 11. pure.skku.edu [pure.skku.edu]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rhenium Trioxide (ReO₃)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073748#chemical-formula-and-molar-mass-of-reo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com